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Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748

AZD1979: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and pharmacological profile of AZD1979, a potent and selective antagonist of the Melanin-
concentrating hormone receptor 1 (MCHR1). All data is presented to facilitate further research
and development in the field of metabolic diseases.

Chemical Structure and Physicochemical Properties

AZD1979, with the IUPAC name (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-
yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a
novel small molecule developed as a potential therapeutic agent for obesity.[1] Its lead
optimization focused on reducing lipophilicity to improve central nervous system (CNS)
exposure and minimize off-target effects.[2]

Table 1: Chemical and Physicochemical Properties of AZD1979
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Property Value Reference

(3-(4-((2-oxa-6-
azaspiro[3.3]heptan-6-

IUPAC Name yl)methyl)phenoxy)azetidin-1- [1]
yI)(5-(4-methoxyphenyl)-1,3,4-

oxadiazol-2-yl)methanone

CAS Number 1254035-84-1 [31[4]
Molecular Formula C25H26N40s [31[4]
Molecular Weight 462.50 g/mol [3114]

0=C(C1=NN=C(C2=CC=C(OC
SMILES )C=C2)0O1)N3CC(OC4=CC=C( [1][3]
CN(C5)CC65COC6)C=C4)C3

Appearance Off-white to light yellow solid [3]

Soluble in DMSO, not in water.
[1] Formulations include 10%

Solubility DMSO, 40% PEG300, 5% [11[3114]
Tween-80, 45% Saline (= 2.5
mg/mL).[3][4]

Favorable properties for a CNS
indication, including

Physicochemical Profile appropriate lipophilicity and [2]
excellent permeability with no
efflux.[2]

Pharmacological Properties

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1
(MCHRL1), a G protein-coupled receptor primarily expressed in the brain and implicated in the
regulation of energy homeostasis.[5][6]

Table 2: In Vitro Pharmacological Activity of AZD1979
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Parameter Value Description Reference

) ) A GPCR involved in
Melanin-concentrating _
regulating energy
Target hormone receptor 1 [3]1[5]
balance and food
(MCHR1)

intake.

Concentration causing
50% inhibition of

ICso0 ~12 nM o [31[5]
MCHR1 activity in a

human GTPyS assay.

Binding affinity for the
Ki ~12 nM human and mouse [1][5]
MCHL1 receptor.

Demonstrates high
. ICs0 > 40 pM for .
Selectivity selectivity for MCHR1 [5]
MCH2 receptor
over MCH2.

Low in vitro interaction
Off-Target Activity hERG ICs0 = 22 uM with the hERG [5]

potassium channel.

Mechanism of Action

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to
MCHR1, stimulates food intake and decreases energy expenditure.[5][6] MCHR1 couples to Gi
and Ge proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase
C, respectively.[7] AZD1979 acts as a competitive antagonist at the MCHRL1, blocking the
downstream signaling cascades initiated by MCH. This results in a dual effect on body weight
homeostasis: an initial reduction in food intake followed by the preservation of energy
expenditure.[5][8]

Below is a diagram illustrating the signaling pathway of MCHR1 and the point of intervention for
AZD1979.
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MCHR1 Signaling Pathway and AZD1979's Point of Action.

In Vivo Efficacy

AZD1979 has demonstrated efficacy in reducing body weight in preclinical animal models of
obesity. The effects were shown to be specific to the MCHL1 receptor, as the compound had no
effect in Mchrl knockout mice.[5][8]

Table 3: Summary of In Vivo Studies with AZD1979
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Animal Model Dosing Regimen Key Findings Reference
Dose-dependent
reduction in body
weight. Improved
Diet-Induced Obese 20. 40, -or o0 .umollkg, insulin sensitivity.
] p.o., twice daily for 21 N i [3][5]
(DIO) Mice days Initial decrease in food
intake, followed by
preserved energy
expenditure.
No effect on food
Mchrl Knockout (KO) 60 pmol/kg, p.o., twice intake or body weight, 5]
Mice daily for 20 days confirming MCHR1-
specific action.
22,65, or 216 Dose-dependent
Beagle Dogs umol/kg, p.o., once reduction in body [5]

daily for 28 days

weight.

Experimental Protocols
In Vitro [33S]GTPyS Binding Assay (Representative

Protocol)

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein

activation.

e Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the

human MCHR1.

e Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgClz, 100 mM NacCl, 1 mM EDTA, and 10

UM GDP.

e Reaction Mixture: In a 96-well plate, incubate cell membranes (5-10 pg protein) with varying

concentrations of AZD1979 and a fixed concentration of the agonist MCH for 30 minutes at

30°C.
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e Initiation of Reaction: Add [*>*S]GTPyYS (0.1 nM) to each well to initiate the binding reaction
and incubate for an additional 60 minutes at 30°C.

o Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates
using a cell harvester. Wash the filters with ice-cold assay buffer.

» Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity using
a scintillation counter.

o Data Analysis: Determine the I1Cso value by non-linear regression analysis of the
concentration-response curve.

In Vivo Study in Diet-Induced Obese (DIO) Mice
(Workflow)

The following diagram outlines the typical workflow for assessing the efficacy of AZD1979 in a
diet-induced obesity mouse model.
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Study Setup

Induce Obesity
(High-Fat Diet for 8-12 weeks)

Acclimatize Mice
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Administer AZD1979 or Vehicle
(e.g., 20, 40, 60 pmol/kg, p.o., BID)

Monitor Body Weight & Food Intake Daily
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v L v
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Click to download full resolution via product page
Workflow for In Vivo Efficacy Testing in DIO Mice.

Clinical Development

A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and
pharmacokinetics of AZD1979 in healthy subjects.[3] However, the trial was terminated due to
reaching pre-defined study-stopping criteria related to safety.[9][10]
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Conclusion

AZD1979 is a well-characterized, potent, and selective MCHR1 antagonist with demonstrated
efficacy in preclinical models of obesity. Its mechanism of action, involving the modulation of
both food intake and energy expenditure, makes the MCHR1 pathway an interesting target for
anti-obesity therapeutics. While the clinical development of AZD1979 was halted, the extensive
preclinical data available provides a valuable resource for researchers in the field of metabolic
drug discovery. The information and protocols detailed in this guide are intended to support
further investigation into MCHR1 antagonism and the development of novel therapies for
obesity and related metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AZD1979's chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605748#azd1979-s-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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